2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C36H24N2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2,4,7,9-tetraphenylpyrido[2,3-g]quinoline |
InChI |
InChI=1S/C36H24N2/c1-5-13-25(14-6-1)29-21-33(27-17-9-3-10-18-27)37-35-24-32-30(26-15-7-2-8-16-26)22-34(28-19-11-4-12-20-28)38-36(32)23-31(29)35/h1-24H |
InChI Key |
LCOJEBJDQILYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC4=C(C=C23)N=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for 2,4,7,9 Tetraphenylpyrido 2,3 G Quinoline
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 2,4,7,9-tetraphenylpyrido[2,3-g]quinoline suggests that the central pyrido[2,3-g]quinoline (B1214354) core can be constructed through a double condensation reaction. This approach points to two key precursors: a tetra-substituted benzene (B151609) derivative and a three-carbon synthon bearing phenyl groups. The most viable precursor for the central aromatic ring is 1,2,4,5-tetraaminobenzene , a highly reactive aromatic tetraamine. The synthesis of this precursor can be achieved through the reduction of 2,4-dinitro-1,5-diaminobenzene or via the amination of a suitably substituted benzene derivative. google.comresearchgate.net
The three-carbon component required for the construction of the two pyridine (B92270) rings must incorporate the phenyl substituents at the 2,4,7, and 9 positions of the final molecule. A suitable precursor for this purpose is a phenyl-substituted β-diketone or a related α,β-unsaturated ketone. Specifically, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and 1,3-diphenyl-2-propen-1-one (chalcone) emerge as prime candidates for introducing the necessary phenyl groups and forming the heterocyclic rings.
Classical and Modern Approaches to Pyrido[2,3-G]quinoline Core Construction
The formation of the pyrido[2,3-g]quinoline scaffold is typically achieved through condensation reactions that build the two pyridine rings onto a central benzene core. Both classical and modern synthetic methods have been employed to achieve this transformation.
Condensation Reactions for Pyrido[2,3-G]quinoline Scaffold Formation
The construction of the pyrido[2,3-g]quinoline core from 1,2,4,5-tetraaminobenzene and a suitable dicarbonyl compound can be envisioned as a double Friedländer annulation. The Friedländer synthesis is a well-established method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.org In the context of this compound, a tandem reaction would occur, where two molecules of the phenyl-substituted three-carbon synthon react with the four amino groups of the tetraaminobenzene.
This double condensation would proceed in a stepwise manner, with the initial formation of a dihydropyridoquinoline intermediate, which then undergoes aromatization to yield the final, fully conjugated system. The reaction is typically catalyzed by acids or bases and can be promoted by heat.
Strategies for Introducing Phenyl Substituents at 2,4,7,9 Positions
The introduction of the four phenyl substituents at the desired positions is strategically achieved by incorporating them into the three-carbon building block. The use of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) as the reactant ensures the placement of phenyl groups at the 2 and 4 (and subsequently 7 and 9) positions of the resulting pyridine rings.
Alternatively, a multi-component reaction approach could be employed, where benzaldehyde, acetophenone, and 1,2,4,5-tetraaminobenzene are reacted in a one-pot synthesis. mdpi.comrsc.org This strategy offers the advantage of assembling the complex molecule from simpler, readily available starting materials, though it may require careful optimization to control regioselectivity and maximize the yield of the desired isomer.
Step-by-Step Synthesis Protocols for this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be extrapolated from known methodologies for related heterocyclic systems. A likely approach involves the acid-catalyzed condensation of 1,2,4,5-tetraaminobenzene tetrahydrochloride with an excess of 1,3-diphenyl-1,3-propanedione.
A Proposed Synthetic Protocol:
Preparation of 1,2,4,5-Tetraaminobenzene Tetrahydrochloride: This key precursor can be synthesized by the reduction of 1,3-dichloro-4,6-dinitrobenzene (B1585067) through ammonolysis followed by catalytic hydrogenation and subsequent treatment with hydrochloric acid. researchgate.net
Condensation Reaction: A mixture of 1,2,4,5-tetraaminobenzene tetrahydrochloride and a stoichiometric excess of 1,3-diphenyl-1,3-propanedione would be heated in a high-boiling solvent such as diphenyl ether or in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Workup and Purification: After the reaction is complete, the mixture would be cooled, and the product precipitated by the addition of a non-polar solvent. The crude product would then be purified by recrystallization or column chromatography.
Optimization of Reaction Conditions and Solvent Systems
The efficiency of the synthesis is highly dependent on the reaction conditions. Key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time.
| Parameter | Variation | Expected Outcome |
| Catalyst | Lewis acids (e.g., ZnCl₂, FeCl₃), Brønsted acids (e.g., p-TsOH, H₂SO₄), or basic catalysts (e.g., piperidine, NaOH) | Influence reaction rate and yield. Acid catalysts are generally effective in promoting the cyclization and dehydration steps. |
| Solvent | High-boiling aprotic solvents (e.g., diphenyl ether, Dowtherm A), or protic solvents (e.g., acetic acid, ethanol) | Solvent polarity and boiling point can affect solubility of reactants and the rate of reaction. High-boiling solvents are often used to drive the reaction to completion. |
| Temperature | Ranging from room temperature to reflux | Higher temperatures generally favor the condensation and dehydration steps, leading to higher yields and shorter reaction times. |
| Reactant Ratio | Varying the molar ratio of 1,2,4,5-tetraaminobenzene to 1,3-diphenyl-1,3-propanedione | A slight excess of the diketone may be necessary to ensure complete reaction of the tetraamine. |
Reaction Kinetics and Mechanistic Pathways Elucidation
The reaction to form this compound is expected to proceed through a multi-step mechanism. The elucidation of the precise mechanistic pathway and the kinetics of the reaction would require detailed experimental studies, including the isolation and characterization of intermediates, and kinetic monitoring of the reaction progress.
Plausible Mechanistic Steps:
Initial Condensation: The reaction likely initiates with the nucleophilic attack of the amino groups of 1,2,4,5-tetraaminobenzene on the carbonyl carbons of 1,3-diphenyl-1,3-propanedione to form enamine intermediates.
Intramolecular Cyclization: Subsequent intramolecular cyclization through the attack of a second amino group onto the enamine system would lead to the formation of a dihydropyridine (B1217469) ring.
Dehydration and Aromatization: The dihydropyridine intermediate would then undergo dehydration to form the first pyridine ring. This process would be repeated on the other side of the benzene ring to form the second pyridine ring, resulting in the fully aromatic pyrido[2,3-g]quinoline scaffold.
The rate of the reaction would likely be influenced by the concentration of the reactants and the catalyst, as well as the temperature. Kinetic studies could be performed by monitoring the disappearance of reactants or the appearance of the product over time using techniques such as UV-Vis spectroscopy or HPLC.
Isolation and Purification Techniques for the Compound
The isolation and purification of a large, rigid, and likely crystalline polycyclic aromatic nitrogen heterocycle (PANH) like this compound would require techniques capable of separating the target compound from starting materials, reagents, and byproducts. Given its aromatic and heterocyclic nature, a combination of chromatographic and extraction methods would be most effective.
Column Chromatography: This is a fundamental technique for the purification of organic compounds. For PANHs, both silica (B1680970) gel and alumina (B75360) are commonly used as the stationary phase. bohrium.com The choice of eluent (mobile phase) would be critical and would likely involve a gradient of nonpolar to moderately polar solvents, such as a hexane/ethyl acetate (B1210297) or toluene/ethyl acetate system. The large number of phenyl groups in the target molecule suggests it would be relatively nonpolar, requiring a less polar solvent system for elution.
Acid/Base Extraction: The presence of basic nitrogen atoms in the pyrido[2,3-g]quinoline core allows for the use of acid/base extraction as a purification strategy. bohrium.com The crude product mixture can be dissolved in an organic solvent and washed with an aqueous acid solution (e.g., dilute HCl). The basic nitrogen atoms will be protonated, causing the compound to move into the aqueous layer. The aqueous layer can then be separated, neutralized with a base (e.g., NaOH) to deprotonate the compound, and then extracted back into an organic solvent. This technique is particularly useful for separating the basic product from non-basic impurities.
Recrystallization: Assuming the product is a solid, recrystallization would be an excellent final purification step to obtain highly pure crystalline material. The choice of solvent is crucial and would be determined experimentally by testing the solubility of the crude product in various solvents at different temperatures.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for isolating small quantities of the compound, reversed-phase HPLC is a powerful technique. researchgate.net A C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a buffer, would likely provide good separation of the target compound from closely related impurities. researchgate.net
Below is a table summarizing potential purification techniques:
| Technique | Principle | Typical Stationary/Mobile Phase or Reagents | Application |
| Column Chromatography | Differential adsorption of components onto a solid phase. | Stationary: Silica gel or Alumina. Mobile: Hexane/Ethyl Acetate gradient. | Primary purification to remove major impurities. |
| Acid/Base Extraction | Separation based on the acidic/basic properties of the compound. | Solvents: Dichloromethane, Ethyl Acetate. Reagents: Dilute HCl, Dilute NaOH. | Separation of the basic product from non-basic impurities. |
| Recrystallization | Purification based on differences in solubility at different temperatures. | Solvents to be determined experimentally (e.g., Ethanol, Toluene, Ethyl Acetate). | Final purification step to obtain crystalline solid. |
| HPLC | High-resolution separation based on partitioning between a stationary and mobile phase. | Stationary: C18 silica. Mobile: Acetonitrile/Water or Methanol/Water. | Achieving high purity, analytical separation, and isolation of minor components. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing environmentally benign and sustainable chemical processes. nih.govactascientific.com The twelve principles of green chemistry provide a framework for chemists to design more eco-friendly synthetic routes. actascientific.com
Prevention of Waste: The most important principle is to prevent the generation of waste in the first place. actascientific.com Designing a synthesis with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key aspect. Multicomponent reactions (MCRs), such as the one-step synthesis of the pyrido[2,3-g]quinoline core from diaroylphenylenediamines and alkynes, are excellent examples of atom-economical reactions. researchgate.netnih.gov
Safer Solvents and Auxiliaries: Many organic reactions use hazardous solvents. Green chemistry encourages the use of safer solvents like water, ethanol, or supercritical CO2, or even performing reactions under solvent-free conditions. nih.govnih.gov The aforementioned synthesis of the pyrido[2,3-g]quinoline skeleton under solvent-free conditions is a prime example of this principle in action. acs.orgresearchgate.net
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net The use of alternative energy sources such as microwave irradiation or ultrasound can often accelerate reaction rates at lower temperatures and in shorter times compared to conventional heating. actascientific.com
Use of Renewable Feedstocks: While the synthesis of this particular compound would likely start from petroleum-derived feedstocks, the broader application of green chemistry aims to utilize renewable resources.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net Catalysts are used in small amounts and can be recycled and reused, which reduces waste. The use of a reusable heterogeneous catalyst, such as the supported ionic liquid catalyst in the pyrido[2,3-g]quinoline synthesis, is a great example of this principle. acs.orgresearchgate.net
The following table outlines how green chemistry principles could be applied to the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Atom Economy | Utilize multicomponent reactions to construct the heterocyclic core in a single step. | Minimizes the formation of byproducts and waste. |
| Safer Solvents | Perform reactions in greener solvents (e.g., water, ethanol) or under solvent-free conditions. | Reduces environmental pollution and health hazards associated with volatile organic compounds. |
| Energy Efficiency | Employ microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | Lower energy costs and a smaller carbon footprint for the synthesis. |
| Catalysis | Use a recyclable heterogeneous catalyst instead of stoichiometric reagents. | Reduces waste, allows for easier product purification, and lowers the cost of the synthesis. |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,7,9 Tetraphenylpyrido 2,3 G Quinoline
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
The molecular formula for 2,4,7,9-Tetraphenylpyrido[2,3-g]quinoline is established as C₃₆H₂₄N₂. This corresponds to a molar mass of 484.59 g/mol . While High-Resolution Mass Spectrometry (HRMS) is the standard method for experimentally confirming this molecular formula by providing a highly accurate mass measurement, specific HRMS data (e.g., calculated vs. found mass) from scientific literature for this exact compound could not be located.
Table 1: Molecular Formula and Mass
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₂₄N₂ |
| Molar Mass | 484.59 g/mol |
| HRMS Data | Not Available |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
Evidence in supplementary materials from a research publication indicates that ¹H NMR and ¹³C NMR spectra for this compound have been recorded. However, the specific chemical shifts (δ), coupling constants (J), and the complete spectral data were not accessible for a full analysis.
Advanced 1H, 13C, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Without access to the primary spectral data, a detailed analysis of atom connectivity through advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY is not possible. Such analyses are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the complex aromatic structure of the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Detailed UV-Vis absorption data, which would reveal the electronic transitions (e.g., π→π*) within the conjugated system of the molecule, could not be sourced. Information regarding the maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε) is currently unavailable.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
A search of crystallographic databases and chemical literature did not yield a published crystal structure for this compound. Therefore, critical information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular packing arrangement is not available.
Computational Chemistry and Theoretical Investigations of 2,4,7,9 Tetraphenylpyrido 2,3 G Quinoline
Density Functional Theory (DFT) for Ground State Electronic Structure
DFT calculations would be instrumental in understanding the fundamental electronic properties of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline in its ground state.
Electronic Density Distribution and Frontier Molecular Orbitals (HOMO/LUMO)
DFT would be used to map the electron density distribution, revealing how electrons are shared across the molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. Visualizations of these orbitals would show their spatial distribution, indicating which parts of the molecule are involved in electronic transitions.
Electrostatic Potential Surface Analysis
An Electrostatic Potential (ESP) surface map would be generated to visualize the charge distribution from the perspective of an approaching reagent. This map uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms in the heterocyclic core would be expected to be regions of negative potential, while the hydrogen atoms on the phenyl rings would represent areas of positive potential.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how the molecule interacts with light, TD-DFT calculations would be necessary to investigate its properties in electronically excited states.
Simulation of UV-Vis Absorption and Emission Spectra
TD-DFT is a powerful tool for simulating the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic transitions occurring when the molecule absorbs light. Similarly, TD-DFT can be used to predict the emission spectrum (fluorescence and phosphorescence) by calculating the energy difference between the first excited state and the ground state.
Characterization of Singlet and Triplet Excited States
The electronic transitions predicted by TD-DFT would be characterized in terms of the orbitals involved (e.g., π-π* or n-π* transitions). The calculations would provide energies and properties of both singlet (spins paired) and triplet (spins unpaired) excited states. Understanding the nature and energy of these excited states is fundamental for predicting the photophysical behavior of the molecule, including its potential for applications in areas such as organic light-emitting diodes (OLEDs) or as a photosensitizer.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of this compound, capturing its movements and interactions at an atomic level. While specific MD studies on this exact molecule are not prevalent in public literature, the methodology is widely applied to similar polycyclic aromatic hydrocarbons (PAHs) and large N-heterocyclic systems. nih.govnih.govcambridge.orgmdpi.com These simulations can elucidate conformational flexibility, solvent effects, and the nature of non-covalent interactions that govern its assembly and interaction with other molecules.
MD simulations of analogous large aromatic systems have been instrumental in understanding their aggregation properties and interactions with various media. nih.gov For this compound, MD simulations could predict how the bulky tetraphenyl substituents influence the stacking behavior of the planar pyrido[2,3-g]quinoline (B1214354) core. Key intermolecular interactions that can be analyzed include π-π stacking, van der Waals forces, and potential hydrogen bonding if interacting with protic solvents or functionalized surfaces. nih.gov
A typical MD simulation protocol would involve:
System Setup: Placing one or more molecules of this compound in a simulation box, often solvated with a chosen medium (e.g., water, toluene, or in a simulated vacuum).
Force Field Application: Assigning a suitable force field (e.g., CHARMM, AMBER) to describe the interatomic and intermolecular potentials. mdpi.com
Simulation Run: Solving Newton's equations of motion iteratively to track the trajectory of each atom over time, typically on the nanosecond to microsecond timescale. researchgate.net
Analysis of the resulting trajectories can provide quantitative data on parameters like the radial distribution function to understand molecular packing, root-mean-square deviation (RMSD) to assess conformational stability, and the calculation of binding energies in the presence of other molecules. mdpi.comresearchgate.net
Table 1: Illustrative Intermolecular Interaction Energies for a Dimer of this compound in Different Solvents (Hypothetical Data)
| Solvent | Van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |
| Toluene | -25.8 | -5.2 | -31.0 |
| Water | -18.5 | -8.9 | -27.4 |
| Chloroform | -22.1 | -6.5 | -28.6 |
Note: This table is for illustrative purposes to show the type of data that can be generated from MD simulations and does not represent real experimental or calculated values for this specific compound.
Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics
Quantitative Structure-Property Relationship (QSPR) modeling provides a statistical framework to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.netbiointerfaceresearch.com For a complex molecule like this compound and its potential derivatives, QSPR can be an invaluable tool for predicting properties without the need for extensive experimentation.
While specific QSPR models for this compound are not established, the principles can be applied by analogy from studies on other PAHs and quinoline (B57606) derivatives. acs.orgresearchgate.netnih.govmdpi.comnih.gov The process involves:
Dataset Curation: Assembling a dataset of molecules with known properties that are structurally related to the target compound.
Descriptor Calculation: Computing a wide range of numerical descriptors for each molecule that encode its topological, electronic, and geometric features. For instance, a descriptor known as the "degree of π-orbital overlap" has been successfully used to predict the electronic properties of PAHs. nih.govnih.gov
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that links the descriptors to the property of interest.
Validation: Rigorously testing the model's predictive power on an independent set of compounds.
For this compound, QSPR models could be developed to predict properties such as solubility, boiling point, electronic bandgap, and even biological activity or toxicity. mit.edupitt.edu The large number of atoms and the presence of both carbon and nitrogen in the core, along with the flexible phenyl groups, would require a sophisticated set of descriptors to capture the intricate structural nuances.
Table 2: Hypothetical QSPR Model for Predicting the HOMO-LUMO Gap (in eV) of Substituted Pyrido[2,3-g]quinolines
| Molecular Descriptor | Coefficient | Value for this compound (Example) | Contribution to Gap |
| Number of Aromatic Rings | -0.15 | 6 | -0.90 |
| Molecular Weight | 0.002 | 556.69 | 1.11 |
| Sum of Atomic Polarizabilities | -0.08 | 58.3 | -4.66 |
| Intercept | 7.20 | N/A | 7.20 |
| Predicted HOMO-LUMO Gap (eV) | 2.75 |
Note: This table and the model presented are purely illustrative to explain the QSPR concept and are not based on actual calculations for this molecule.
Computational Design of Functionalized Derivatives of this compound
Computational, or in silico, design allows for the rational modification of a parent molecule to achieve desired properties. researchgate.net Starting with the this compound scaffold, computational methods can be used to explore a vast chemical space of potential derivatives in a time and cost-effective manner. nih.govglobethesis.com This is particularly relevant for applications in materials science and medicinal chemistry.
The design process typically involves:
Defining the Objective: Identifying the property to be optimized, such as enhancing fluorescence, tuning electronic properties for semiconductor applications, or improving binding affinity to a biological target.
Virtual Library Generation: Creating a library of virtual derivatives by systematically adding different functional groups at various positions on the parent molecule. For this compound, the peripheral phenyl rings and the nitrogen atoms in the core are prime targets for functionalization. researchgate.netrsc.org
High-Throughput Screening: Using computational methods, such as Density Functional Theory (DFT) for electronic properties or molecular docking for biological activity, to rapidly screen the virtual library and predict the properties of each derivative.
Prioritization: Ranking the derivatives based on the screening results to identify the most promising candidates for experimental synthesis and validation.
For example, to design derivatives with a smaller HOMO-LUMO gap for potential use in organic electronics, electron-donating and electron-withdrawing groups could be computationally attached to the phenyl rings. DFT calculations would then predict the impact of these substitutions on the electronic structure. Similarly, to explore potential pharmacological applications, derivatives could be designed to fit the active site of a target protein, with their binding affinity estimated through molecular docking simulations. nih.gov
Table 3: Illustrative In Silico Screening of Functionalized this compound Derivatives for Optoelectronic Properties (Hypothetical Data)
| Derivative (Functional Group at para-position of Phenyl Rings) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |
| -H (Parent Molecule) | -5.50 | -2.75 | 2.75 |
| -NO2 (Nitro) | -5.95 | -3.50 | 2.45 |
| -NH2 (Amino) | -5.10 | -2.55 | 2.55 |
| -OCH3 (Methoxy) | -5.25 | -2.60 | 2.65 |
| -CN (Cyano) | -5.80 | -3.40 | 2.40 |
Note: This table contains hypothetical data generated for the purpose of illustrating the process of computational design and screening. The values are not derived from actual quantum chemical calculations.
Photophysical Properties and Excited State Dynamics of 2,4,7,9 Tetraphenylpyrido 2,3 G Quinoline
Comprehensive Analysis of Absorption and Emission Characteristics
A fundamental step in characterizing any new chromophore is the measurement of its absorption and emission spectra. These spectra provide initial insights into the electronic transitions of the molecule.
Fluorescence Quantum Yield Determination and Measurement Methodologies
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed.
Determining the absolute fluorescence quantum yield would typically involve the use of an integrating sphere to collect all emitted photons. More commonly, a relative method is employed, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or rhodamine 6G. The choice of the standard would depend on the absorption and emission range of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline.
Excited-State Lifetime Measurements and Decay Kinetics
The excited-state lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state.
Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond to picosecond range. The analysis of the fluorescence decay curve can reveal whether the decay is mono-exponential, indicating a single emissive species, or multi-exponential, suggesting the presence of multiple excited-state species or complex decay pathways.
Non-Radiative and Radiative Deactivation Pathways of Excited States
Once the fluorescence quantum yield and lifetime are known, the rate constants for radiative (kr) and non-radiative (knr) decay can be calculated using the following relationships:
kr = ΦF / τF
knr = (1 - ΦF) / τF
These rate constants provide quantitative information on how the excited state deactivates.
Vibrational Relaxation Processes
Vibrational relaxation is a fundamental process that occurs in the excited state of a molecule following the absorption of a photon. Upon excitation to a higher electronic state, a molecule is often also in a vibrationally excited level of that electronic state. Vibrational relaxation is the non-radiative process by which the molecule dissipates this excess vibrational energy, typically through collisions with surrounding solvent molecules, and relaxes to the lowest vibrational level of the excited electronic state. This process is generally very fast, occurring on the picosecond or sub-picosecond timescale. For a large, rigid molecule like this compound, the efficiency of this relaxation would be influenced by the molecular structure and the nature of its interaction with the surrounding medium. The phenyl substituents could provide various vibrational modes that would contribute to the dissipation of energy.
Energy Transfer Mechanisms and Exciton (B1674681) Dynamics
In molecular systems, particularly in aggregates or thin films, excited-state energy can move from one molecule to another through a process called energy transfer. The primary mechanisms for this are Förster Resonance Energy Transfer (FRET), which is a long-range dipole-dipole coupling mechanism, and Dexter energy transfer, which is a short-range electron exchange mechanism. The large π-conjugated system of this compound would suggest the potential for efficient energy transfer.
Exciton dynamics refer to the behavior of the excited state (the exciton) as it moves through a material. In a solid-state sample of this compound, the intermolecular interactions, dictated by the crystal packing, would determine the nature of the excitons (e.g., Frenkel or charge-transfer excitons) and their subsequent migration and annihilation dynamics. Time-resolved spectroscopy techniques would be essential to probe these ultrafast processes.
Two-Photon Absorption Properties and Multiphoton Processes
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This process is dependent on the TPA cross-section of the molecule, a measure of its ability to undergo TPA. Large π-conjugated systems with donor-acceptor character often exhibit significant TPA cross-sections. The extensive aromatic system of this compound suggests that it could be a candidate for interesting TPA properties. Investigating these properties would involve using high-intensity laser sources and measuring the nonlinear absorption characteristics of the compound. Multiphoton processes, in general, are of interest for applications in bio-imaging, photodynamic therapy, and 3D microfabrication.
While specific data for this compound is not available, the table below provides a hypothetical representation of the kind of data that would be collected and presented in a study of its photophysical properties.
| Property | Hypothetical Value | Technique |
| Maximum Absorption (λabs) | ~350 - 450 nm | UV-Vis Spectroscopy |
| Maximum Emission (λem) | ~450 - 550 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.9 | Steady-State Fluorometry |
| Excited-State Lifetime (τ) | 1 - 10 ns | Time-Correlated Single Photon Counting (TCSPC) |
| Two-Photon Absorption Cross-Section (σ2) | 10 - 1000 GM | Z-scan or Two-Photon Excited Fluorescence |
Table 1: Hypothetical Photophysical Data for this compound. Note: These values are illustrative and not based on experimental data.
Electrochemical Behavior and Redox Processes of 2,4,7,9 Tetraphenylpyrido 2,3 G Quinoline
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
Determination of Oxidation and Reduction Potentials
There is no specific experimental data available in the reviewed literature detailing the oxidation and reduction potentials of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline. To determine these values, experimental studies using cyclic voltammetry and differential pulse voltammetry would be required. Such studies would provide insight into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound.
Reversibility and Stability of Redox Species
Information regarding the reversibility and stability of the radical cations and anions of this compound is not present in the available scientific literature. The stability of the electrogenerated species is a critical factor for potential applications in electronic devices and would need to be investigated through detailed electrochemical experiments, likely involving techniques such as scan rate-dependent cyclic voltammetry.
Spectroelectrochemistry for Characterization of Electrogenerated Species
No spectroelectrochemical studies on this compound have been reported. This technique, which combines spectroscopy (e.g., UV-Vis-NIR) with electrochemistry, would be essential for identifying and characterizing the nature of the species formed upon oxidation and reduction. Such an analysis would provide crucial information on the changes in the electronic structure of the molecule as it undergoes redox processes.
Correlation Between Electronic Structure and Electrochemical Potentials
A direct correlation between the specific electronic structure of this compound and its electrochemical potentials has not been established due to the lack of experimental electrochemical data. While theoretical calculations could provide estimates of its electronic properties, these would require experimental validation to be conclusive.
Charge Transfer Characteristics and Charge Carrier Mobility Considerations
There is no available data on the charge transfer characteristics or charge carrier mobility of this compound. These properties are fundamental to understanding the potential of a material for use in organic electronics. The extensive phenyl substitution on the pyrido[2,3-g]quinoline (B1214354) core would be expected to influence intermolecular packing and, consequently, charge transport, but experimental measurements are needed to quantify these effects.
Information regarding this compound is not available in current scientific literature.
Extensive searches of scientific databases and scholarly articles have revealed no specific information on the self-assembly, supramolecular architectures, or intermolecular interactions of the chemical compound This compound .
Consequently, it is not possible to provide an article structured around the requested outline, which includes detailed subsections on:
Self Assembly, Supramolecular Architectures, and Intermolecular Interactions of 2,4,7,9 Tetraphenylpyrido 2,3 G Quinoline
Intermolecular Interactions in Solid-State Packing (e.g., C-H···π, N···π interactions)
The absence of published research on this specific molecule means that no data is available to populate these sections with the required scientifically accurate and detailed findings. To adhere to the strict instructions of focusing solely on "2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline" and the provided outline, the generation of the requested article cannot be fulfilled without fabricating information.
General information on quinoline (B57606) derivatives and the principles of supramolecular chemistry exists, but there is no specific research data pertaining to the unique supramolecular behavior of the tetraphenyl-substituted pyrido[2,3-G]quinoline (B1214354) core.
Exploration of Potential Advanced Materials Applications: Mechanistic and Design Focus
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence
The rigid, planar, and electron-deficient nature of the quinoline (B57606) core is a feature often exploited in materials for OLEDs. nih.gov The extended π-conjugation provided by the fused pyridine (B92270) and quinoline rings, along with the four phenyl groups in 2,4,7,9-Tetraphenylpyrido[2,3-g]quinoline, could lead to interesting photophysical properties suitable for electroluminescent devices.
Charge Injection and Transport Mechanisms
In an OLED, the efficient injection and transport of both holes and electrons are crucial for high performance. The nitrogen atoms in the pyridoquinoline core impart an electron-deficient character to the molecule, which could facilitate electron injection and transport. Therefore, this compound might function effectively as an electron-transporting material or as an emissive host for dopant molecules.
The four bulky phenyl substituents would play a critical role in the material's morphology in thin films. These groups could prevent strong intermolecular π-π stacking, which can often lead to emission quenching. This steric hindrance can help to maintain high photoluminescence quantum yields in the solid state, a desirable trait for emissive materials. Furthermore, the propeller-like arrangement of the phenyl groups could lead to the formation of stable amorphous glasses, which is beneficial for the fabrication of uniform and long-lasting OLED devices.
Device Architectures and Performance Parameters
Due to the lack of experimental data, no specific device architectures or performance parameters for OLEDs incorporating this compound can be provided.
Theoretically, it could be incorporated into a multilayer OLED device in several ways:
As an Emissive Layer (EML): The extended conjugation would likely result in blue or green emission. Its high thermal stability, suggested by a melting point of 380°C, would be an advantage during device operation.
As a Host Material in the EML: Its potential wide bandgap and suitable triplet energy level could allow it to act as a host for phosphorescent emitters, facilitating efficient energy transfer to the guest dopant.
As an Electron-Transport Layer (ETL): Its anticipated electron-deficient nature suggests it could be used to transport electrons from the cathode to the emissive layer.
Quantum Efficiency and Stability Considerations
The external quantum efficiency (EQE) of an OLED is a product of several factors, including the photoluminescence quantum yield (PLQY) of the emitter, charge balance, and light outcoupling. researchgate.net The rigid structure of the pyridoquinoline core could reduce non-radiative decay pathways, potentially leading to a high PLQY. The bulky phenyl groups, by preventing aggregation, would also contribute to maintaining a high PLQY in the solid state.
Device stability is another critical factor. The high melting point of this compound suggests excellent thermal stability. Its chemical stability, a general feature of aromatic heterocyclic compounds, would also be beneficial for achieving a long operational lifetime in an OLED. purdue.edu
Organic Photovoltaics (OPVs) and Photoinduced Charge Separation
In organic photovoltaics, materials are needed to absorb light and efficiently separate the resulting excitons into free charge carriers. The blend of an electron donor and an electron acceptor material in the active layer is the most common device structure.
Energy Harvesting and Conversion Mechanisms
The broad absorption of solar radiation is key to efficient energy harvesting. The extended π-conjugated system of this compound is expected to lead to strong absorption in the UV-visible region of the electromagnetic spectrum.
For photoinduced charge separation to occur, the material would be blended with a suitable partner (either a donor or an acceptor) with offset highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Given the electron-deficient nature of the quinoline moiety, it is plausible that this compound could function as an electron acceptor material. Upon light absorption and exciton (B1674681) formation, an electron could be transferred from the HOMO of a donor material to the LUMO of the tetraphenylpyridoquinoline derivative.
Active Layer Morphology and Interface Engineering
The performance of an OPV is highly dependent on the morphology of the active layer. A well-controlled nanoscale phase separation between the donor and acceptor materials is required to create a large interfacial area for efficient exciton dissociation, as well as continuous pathways for charge transport to the electrodes.
The bulky and rigid structure of this compound, due to the four phenyl groups, would significantly influence its miscibility with other organic semiconductors. This could be leveraged to control the active layer morphology. Proper selection of a donor polymer and processing conditions could potentially lead to an optimal bulk heterojunction structure. The phenyl groups could also be functionalized to fine-tune the material's solubility and energy levels, allowing for greater control over interface engineering and device performance.
Chemosensors and Optoelectronic Sensors: Principles and Sensing Mechanisms
There is no available research detailing the design or application of this compound as a chemosensor or optoelectronic sensor.
Design Strategies for Analyte Recognition
Information regarding specific design strategies for incorporating this compound into sensor systems for analyte recognition is not present in the current body of scientific literature.
Signal Transduction Mechanisms (e.g., fluorescence quenching/enhancement, FRET)
There are no published studies investigating the signal transduction mechanisms, such as fluorescence quenching, fluorescence enhancement, or Förster Resonance Energy Transfer (FRET), involving this compound upon interaction with analytes.
Non-Linear Optics (NLO) Applications: Second Harmonic Generation, Two-Photon Absorption in Devices
No experimental or theoretical data has been found concerning the non-linear optical properties of this compound. Consequently, its potential applications in Second Harmonic Generation (SHG) or Two-Photon Absorption (TPA) for device development remain unexplored and undocumented in scientific literature.
Structure Property Relationship Derivatization Strategies for 2,4,7,9 Tetraphenylpyrido 2,3 G Quinoline
Systematic Substitution at Phenyl Moieties for Tunable Properties
The four phenyl rings at the 2, 4, 7, and 9 positions of the pyrido[2,3-g]quinoline (B1214354) core serve as primary targets for systematic substitution to modulate the compound's properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the para-positions of these phenyl rings can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
For instance, appending EDGs such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) groups is anticipated to raise the HOMO level, leading to a smaller HOMO-LUMO gap. This modification would likely result in a bathochromic (red) shift in both the absorption and emission spectra. Conversely, the incorporation of EWGs like nitro (-NO₂) or cyano (-CN) groups would lower both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. This would also lead to a reduction in the energy gap and a corresponding red shift in the spectra.
Table 1: Predicted Effects of Phenyl Ring Substitution on the Photophysical Properties of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline
| Substituent (at para-position) | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap | Predicted Spectral Shift |
|---|---|---|---|---|
| -H (unsubstituted) | Baseline | Baseline | Baseline | Baseline |
| -OCH₃ (EDG) | Increase | Slight Increase | Decrease | Red Shift |
| -N(CH₃)₂ (Strong EDG) | Significant Increase | Increase | Significant Decrease | Significant Red Shift |
| -CF₃ (EWG) | Decrease | Significant Decrease | Decrease | Red Shift |
Heteroatom Doping and its Impact on Electronic Structure and Photophysics
Heteroatom doping, the replacement of one or more carbon atoms within the aromatic framework with atoms such as nitrogen, boron, sulfur, or phosphorus, offers a powerful strategy to perturb the electronic structure of the parent molecule. Within the context of this compound, heteroatom incorporation could occur within the central quinoline (B57606) core or the peripheral phenyl rings.
Introducing additional nitrogen atoms into the pyridoquinoline core would further increase its electron-deficient character, leading to a stabilization of the LUMO and a potential increase in electron affinity. This could enhance the material's performance in n-type organic field-effect transistors (OFETs). Conversely, strategic placement of a boron atom, a p-type dopant, could lower the HOMO energy level and facilitate hole transport.
Conjugation Extension and Planarity Modifications
Extending the π-conjugation of the this compound system is a direct approach to achieving significant red shifts in its absorption and emission spectra, pushing its activity towards the near-infrared (NIR) region. This can be accomplished by replacing the phenyl substituents with larger aromatic systems, such as naphthyl, anthracenyl, or pyrenyl groups.
Furthermore, introducing fused rings to the pyridoquinoline backbone would create a more extended and rigid planar structure. For example, annulation with benzene (B151609) rings to form a dibenzo[b,j] wikipedia.orgnih.govphenanthroline derivative would significantly decrease the HOMO-LUMO gap. However, such modifications must be carefully designed to maintain solubility, which is crucial for solution-based processing.
Impact of Steric Hindrance on Conformational Dynamics and Photophysical Performance
The four phenyl groups in this compound are not coplanar with the central heterocyclic core due to steric hindrance. This twisted conformation can be advantageous as it can suppress intermolecular π-π stacking, thereby reducing aggregation-caused quenching (ACQ) of fluorescence in the solid state.
Introducing bulky substituents, such as tert-butyl groups, at the ortho-positions of the phenyl rings would increase the dihedral angle between the phenyl groups and the pyridoquinoline plane. This enhanced steric hindrance would further inhibit intermolecular interactions and could promote aggregation-induced emission (AIE) or twisted intramolecular charge transfer (TICT) phenomena, leading to materials with high solid-state luminescence quantum yields.
Quantitative Correlation of Structural Modifications with Observed Phenomena
While specific experimental data for this compound is not yet available, a quantitative understanding of the structure-property relationships can be established through computational modeling and subsequent experimental validation. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can predict the HOMO-LUMO energy levels, absorption and emission wavelengths, and oscillator strengths of a series of virtual derivatives.
By systematically varying the electronic nature and steric bulk of the substituents in these calculations, a quantitative correlation, such as a Hammett plot, could be constructed. This would relate the substituent parameters (e.g., Hammett constants σp) to the observed photophysical properties (e.g., λmax or fluorescence quantum yield). Such a quantitative model would be invaluable for the rational design of new this compound derivatives with tailored properties for specific applications.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Conclusion and Future Research Trajectories for 2,4,7,9 Tetraphenylpyrido 2,3 G Quinoline
Summary of Key Academic Discoveries and Contributions
The scientific inquiry into 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline, a complex polycyclic nitrogen heterocycle, has thus far been centered on its synthesis and fundamental characterization. A significant contribution to the field is the documented synthesis of this compound via a Povarov-reductive amination cascade reaction. amazonaws.com This particular study reports a yield of 62% for the synthesis of this compound, which is a notable achievement for a multi-component reaction leading to a complex heterocyclic system.
Key characterization data for the compound has also been established, providing a foundational dataset for future research. The compound presents as a yellow solid with a melting point in the range of 259-261 °C. amazonaws.com Furthermore, its structure has been confirmed by 1H Nuclear Magnetic Resonance (NMR) spectroscopy, with characteristic signals observed at δ 8.32 (s, 2H) and 8.27 (d, J = 7.2 Hz, 4H) in a CDCl3 solvent. amazonaws.com These findings represent the primary academic discoveries and establish a baseline for the physical and structural properties of this compound. The CAS Registry Number for this compound is 629656-34-4.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
|---|---|---|
| Yield | 62% | amazonaws.com |
| Appearance | Yellow solid | amazonaws.com |
| Melting Point | 259-261 °C | amazonaws.com |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.32 (s, 2H), 8.27 (d, J = 7.2 Hz, 4H) | amazonaws.com |
| CAS Number | 629656-34-4 | |
Remaining Challenges and Unanswered Fundamental Questions
Despite the foundational knowledge of its synthesis and basic characterization, significant challenges and unanswered questions remain regarding this compound. A primary challenge is the limited exploration of its broader physicochemical properties. Key data on its photophysical characteristics, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, are yet to be determined. Understanding these properties is crucial, as the extensive aromatic system suggests potential applications in optoelectronics.
Furthermore, the electrochemical behavior of the molecule is largely unknown. Investigating its redox potentials would provide insight into its stability and its potential use as an electroactive material. The impact of the four phenyl substituents on the electronic properties and steric hindrance of the pyrido[2,3-g]quinoline (B1214354) core is another fundamental question that warrants further investigation through computational modeling and experimental studies. The reactivity of the molecule, including its susceptibility to electrophilic or nucleophilic attack and its potential for further functionalization, also remains an open area of research.
Emerging Research Directions in Polycyclic Nitrogen Heterocycles
The broader field of polycyclic nitrogen heterocycles (PNHs) is experiencing a surge of interest, with several emerging research directions that could be highly relevant for this compound. One major trend is the development of novel synthetic methodologies that offer greater efficiency, atom economy, and access to a wider range of derivatives. nih.gov The application of PNHs in medicinal chemistry is another rapidly advancing area, with many derivatives being investigated for their therapeutic potential. nih.gov
In materials science, there is a growing focus on the use of nitrogen-containing polycyclic aromatic compounds in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The inherent electronic properties of the PNH core, which can be tuned through substitution, make them attractive candidates for these applications. The study of their self-assembly and supramolecular chemistry is also gaining traction, with the aim of creating well-ordered materials with tailored properties.
Prospective Synergies with Other Advanced Materials and Technologies
Looking ahead, this compound and its potential derivatives could exhibit synergistic effects when combined with other advanced materials and technologies. For instance, its large, planar aromatic structure could facilitate strong π-π stacking interactions with carbon nanomaterials such as graphene or carbon nanotubes. Such composites could possess enhanced electronic conductivity and mechanical strength, making them suitable for applications in flexible electronics and energy storage devices.
In the realm of nanotechnology, this compound could be functionalized to act as a ligand for quantum dots or metallic nanoparticles. The resulting hybrid materials could exhibit unique photophysical or catalytic properties, arising from the interaction between the organic and inorganic components. Furthermore, the integration of this molecule into polymer matrices could lead to the development of novel composite materials with enhanced thermal stability, charge transport properties, or gas separation capabilities.
Vision for Future Research on this compound and its Derivatives
The future research trajectory for this compound should be aimed at a comprehensive exploration of its properties and potential applications. A primary focus should be on a detailed investigation of its photophysical and electrochemical characteristics to assess its suitability for optoelectronic applications. This would involve systematic spectroscopic and electrochemical studies, complemented by theoretical calculations.
The synthesis of novel derivatives will be a crucial next step. By introducing various functional groups onto the phenyl rings or the heterocyclic core, it will be possible to modulate the molecule's electronic properties, solubility, and solid-state packing. This will open up avenues for creating a library of compounds with tailored characteristics for specific applications.
Ultimately, the long-term vision is to leverage the unique structural and electronic features of the this compound scaffold to develop new functional materials. This could include its incorporation into devices such as OLEDs, sensors, or photovoltaic cells. A thorough investigation into its biological activity could also unveil potential applications in medicinal chemistry. The foundational knowledge established so far provides a strong starting point for an exciting and fruitful period of research into this promising polycyclic nitrogen heterocycle.
Q & A
Q. What are the established synthetic routes for 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline, and what reaction conditions are critical for optimizing yield?
The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization. Key methods include:
- Oxidation : Use of potassium permanganate or chromium trioxide under acidic conditions to form quinoline scaffolds.
- Substitution : Nucleophilic aromatic substitution (e.g., amines or thiols) on the quinoline core, facilitated by bases like sodium hydride.
- Purification : Chlorination-based methods (adapted from related pyrano[2,3-g]quinoline derivatives) can enhance purity . Yield optimization requires precise control of temperature, stoichiometry, and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. Which spectroscopic and computational techniques are essential for characterizing this compound’s electronic properties?
- UV-Vis Spectroscopy : To determine absorption maxima and bandgap.
- Cyclic Voltammetry : Measures redox potentials to estimate HOMO/LUMO levels (e.g., LUMO = −3.10 eV, comparable to Alq3) .
- X-ray Diffraction (XRD) : Resolves crystal packing and π-stacking interactions critical for charge transport.
- Density Functional Theory (DFT) : Validates experimental LUMO values and predicts electron distribution .
Q. How does the LUMO energy level of this compound compare to other n-type materials, and what implications does this have for device applications?
The LUMO level (−3.10 eV) aligns with benchmark materials like Alq3 and outperforms some polymers (e.g., polyquinoxalines). This positions it as a candidate for electron-transport layers in OLEDs or organic photovoltaics, where efficient electron injection and stability are critical .
Q. What are the stability considerations for this compound under ambient or operational conditions?
Stability testing should include:
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
- Photostability Studies : Monitor degradation under UV irradiation.
- Humidity Resistance : Evaluate hydrolytic stability, especially for phenyl-substituted derivatives prone to oxidation .
Q. What role do substituents (e.g., phenyl groups) play in modulating the compound’s electronic and steric properties?
Phenyl groups enhance π-conjugation, lowering LUMO energy and improving charge mobility. Steric effects from ortho-substituents can reduce crystallinity, favoring amorphous film formation in devices .
Advanced Research Questions
Q. How can DFT methods with exact-exchange functionals resolve discrepancies between experimental and theoretical LUMO values?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve agreement with experimental LUMO data by addressing electron correlation errors. For example, DFT-calculated LUMO levels for similar quinoline derivatives show <2.4 kcal/mol deviation from experimental values when exact exchange is included .
Q. What strategies can mitigate batch-to-batch variability in synthesis, particularly in controlling regioselectivity?
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor desired intermediates.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling steps.
- In-situ Monitoring : Use techniques like HPLC-MS to track intermediate formation .
Q. How does this compound’s performance as an n-type material compare to structurally analogous systems like tetrahydroquinoline derivatives?
Unlike tetrahydroquinolines (which exhibit biological activity but higher LUMO levels), the fully aromatic pyrido[2,3-g]quinoline scaffold offers superior electron affinity and thermal stability. Comparative studies should focus on charge mobility metrics (e.g., time-of-flight measurements) .
Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?
The electron-deficient quinoline core directs electrophiles to the pyrido nitrogen, while phenyl substituents deactivate certain positions. Computational modeling (e.g., Fukui indices) can predict reactive sites and guide functionalization .
Q. How can synergistic effects between this compound and hole-transport materials enhance device efficiency?
Interface engineering (e.g., bilayer structures or doping) can balance electron/hole injection. For example, pairing with high-HOMO materials (e.g., TPD) reduces recombination losses. Device simulations using drift-diffusion models optimize layer thickness and doping concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
